3-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide
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Overview
Description
3-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the tetrazole ring and the benzamide moiety in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using a suitable benzoyl chloride derivative and an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety may enhance binding affinity to specific proteins or receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide: Lacks the methyl group on the tetrazole ring.
3-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)aniline: Has an aniline group instead of a benzamide group.
Uniqueness
The presence of both the tetrazole ring and the benzamide moiety in 3-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide may confer unique biological activities and binding properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
3-(5-methyltetrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-19-20-21-22(13)16-9-5-8-15(12-16)17(23)18-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,18,23) |
InChI Key |
NBBHSFSVXQYPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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